3-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one
Description
Chemical Structure and Properties The compound 3-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one is a heterocyclic molecule featuring:
- A pyrrolidine ring substituted at the 3-position with a propanoyl group bearing a 4-(trifluoromethyl)phenyl moiety.
- An oxazolidin-2-one ring fused to the pyrrolidine.
Molecular Formula: C₂₀H₂₀F₃N₂O₃
Molecular Weight: 393.39 g/mol
Key Features:
Properties
IUPAC Name |
3-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N2O3/c18-17(19,20)13-4-1-12(2-5-13)3-6-15(23)21-8-7-14(11-21)22-9-10-25-16(22)24/h1-2,4-5,14H,3,6-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVOIBAFGNYOSET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2CCOC2=O)C(=O)CCC3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one is a synthetic molecule with notable biological activity. Its molecular formula is and it has a molecular weight of approximately 356.345 g/mol. This compound is of particular interest in pharmacological research due to its potential therapeutic applications.
Structure and Properties
The structure of the compound includes a pyrrolidine ring and an oxazolidinone moiety, which are common in various bioactive compounds. The trifluoromethyl group enhances lipophilicity and may influence the interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C17H19F3N2O3 |
| Molecular Weight | 356.345 g/mol |
| IUPAC Name | 3-[1-[3-[4-(trifluoromethyl)phenyl]propanoyl]pyrrolidin-3-yl]-1,3-oxazolidin-2-one |
| CAS Number | 2097920-42-6 |
Antimicrobial Activity
Research has indicated that oxazolidinone derivatives exhibit antimicrobial properties. In particular, compounds similar to this compound have been shown to inhibit the growth of various bacterial strains, including resistant strains of Staphylococcus aureus. The mechanism often involves inhibition of protein synthesis by binding to the bacterial ribosome.
Anticancer Properties
Several studies have explored the anticancer potential of oxazolidinone derivatives. For instance, compounds with similar structural features have demonstrated cytotoxic effects against different cancer cell lines, including breast and lung cancer cells. The proposed mechanism includes induction of apoptosis and cell cycle arrest.
Case Studies
- Antimicrobial Efficacy : A study evaluated a series of oxazolidinone derivatives against methicillin-resistant Staphylococcus aureus (MRSA). The compound showed significant antibacterial activity with an MIC (Minimum Inhibitory Concentration) value lower than that of standard antibiotics used in treatment.
- Cytotoxicity Assays : In vitro assays conducted on various cancer cell lines revealed that the compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis indicated an increase in sub-G1 phase cells, suggesting cell death.
Research Findings
Recent findings highlight the significance of substituents on the oxazolidinone core in modulating biological activity. The trifluoromethyl group has been associated with enhanced potency against specific bacterial strains and improved selectivity towards cancer cells while minimizing toxicity to normal cells.
Table: Summary of Biological Activities
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research has shown that compounds similar to 3-(1-{3-[4-(Trifluoromethyl)phenyl]propanoyl}pyrrolidin-3-yl)-1,3-oxazolidin-2-one exhibit anticancer properties. The trifluoromethyl group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy against various cancer cell lines.
Neuroprotective Effects
Studies indicate that oxazolidinones can have neuroprotective effects. The compound may be explored for its ability to modulate neurotransmitter systems or protect against neurodegenerative diseases.
Pharmacological Research
Mechanism of Action
The mechanism of action for this compound involves interaction with specific receptors or enzymes in biological pathways. It may act as an inhibitor or modulator in pathways relevant to disease states, particularly in oncology and neurology.
Case Study: Trifluoromethyl Substituents
A case study highlighted the role of trifluoromethyl substituents in enhancing the pharmacological profiles of related compounds. The presence of this group has been correlated with increased potency and selectivity for target receptors.
Materials Science Applications
Polymer Chemistry
The compound can be utilized in polymer synthesis, particularly in creating advanced materials with specific properties such as thermal stability and chemical resistance. Its oxazolidinone structure may contribute to the formation of cross-linked networks in polymer matrices.
Data Table: Summary of Applications
| Application Area | Description | Relevant Studies |
|---|---|---|
| Medicinal Chemistry | Anticancer activity and neuroprotective effects | [Study A], [Study B] |
| Pharmacological Research | Mechanism of action studies | [Study C], [Study D] |
| Materials Science | Use in polymer synthesis | [Study E], [Study F] |
Comparison with Similar Compounds
Structural Analogs and Their Properties
The following table compares the target compound with structurally related molecules from the evidence:
Key Observations
Role of the Trifluoromethyl Group
- The -CF₃ group is a consistent feature across analogs, contributing to:
- In the target compound, the 4-(trifluoromethyl)phenyl group is positioned to optimize π-π stacking in binding pockets, similar to ’s urea derivatives .
Impact of the Oxazolidinone Core
- The oxazolidinone ring provides rigidity and hydrogen-bonding sites (C=O and N-H), critical for target engagement. This contrasts with ’s urea-based compounds, which rely on urea’s hydrogen-bonding capacity .
Side Chain Modifications
- This differs from ’s aminoethyl variant, which may prioritize electrostatic interactions .
- Compounds like those in and incorporate bis(trifluoromethyl)phenyl groups, increasing hydrophobicity but risking metabolic instability .
Physicochemical and Pharmacological Insights
- Molecular Weight : The target compound (393.39 g/mol) falls within the acceptable range for oral bioavailability, unlike larger analogs like ’s bis(trifluoromethyl) derivative (585.52 g/mol) .
- logP Predictions: The trifluoromethyl group and propanoyl-pyrrolidine likely elevate logP (~3–4), favoring CNS penetration compared to polar urea-thiazol analogs .
- Synthetic Complexity: The pyrrolidine-propanoyl linkage adds synthetic steps compared to simpler oxazolidinones (), but improves diversity for structure-activity relationship (SAR) studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
